molecular formula C16H19NO B5885322 N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine

N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine

Cat. No. B5885322
M. Wt: 241.33 g/mol
InChI Key: XDKZTJMBMMIJTG-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine, also known as BMMA, is a chemical compound that belongs to the class of phenethylamines. It has been studied for its potential use in scientific research due to its unique structure and properties.

Scientific Research Applications

Analytical Detection and Quantification

  • N-benzyl phenethylamines derivatives, including compounds similar to N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine, have been subject to analytical studies. A method involving high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed for detecting and quantifying these compounds in biological samples (Poklis et al., 2014).

Synthesis and Contaminant Identification

  • Research on related compounds has included the identification of contaminants in the synthesis of similar amphetamines. The synthesis and identification of various derivatives, including methoxy and methoxymethyl compounds, provide insights into the chemical properties and reactions of related N-benzyl phenethylamines (Błachut et al., 2002).

Chemosensor Development

  • Compounds structurally similar to N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine have been explored for their potential as chemosensors. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a related compound, was found to be an effective chemosensor for Ag(+) ion, with a mechanism involving intramolecular charge transfer (Tharmaraj et al., 2012).

Corrosion Inhibition

  • Research on N-benzyl phenethylamines derivatives has extended to their application in corrosion inhibition. Novel synthesized compounds, including those with methoxybenzyl groups, were evaluated for their effectiveness in inhibiting corrosion in metals (Singh & Quraishi, 2016).

Solar Cell Technology

  • Arylamine derivatives, including those with methoxyphenyl groups, have been synthesized and evaluated as hole transporting materials for stable perovskite solar cells. Their performance in solar cell applications indicates the broad potential of these compounds in renewable energy technologies (Liu et al., 2016).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17(12-14-6-4-3-5-7-14)13-15-8-10-16(18-2)11-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZTJMBMMIJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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